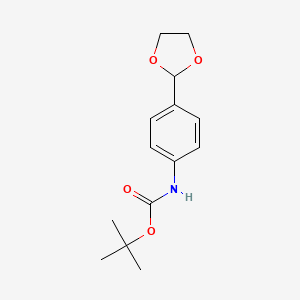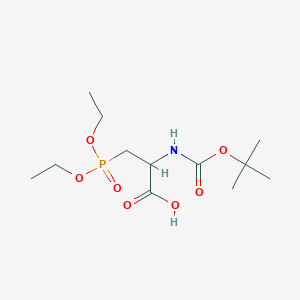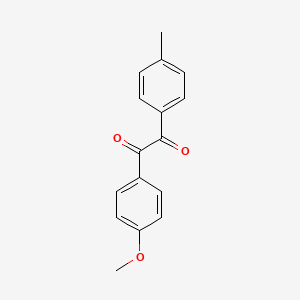![molecular formula C11H15N3O2 B11926392 tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)
tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-N-[(Z)-pyridin-2-ylmethylideneamino]carbamate: ist eine Verbindung, die zur Klasse der Carbamate gehört. Carbamate werden aufgrund ihrer Stabilität und Vielseitigkeit in der organischen Synthese häufig eingesetzt. Diese spezielle Verbindung wird oft als Schutzgruppe für Amine in der Peptidsynthese und anderen organischen Reaktionen verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-N-[(Z)-pyridin-2-ylmethylideneamino]carbamate beinhaltet typischerweise die Reaktion von tert-Butylcarbamate mit Pyridin-2-carbaldehyd. Die Reaktion wird normalerweise in Gegenwart einer Base wie Triethylamin oder Pyridin durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: tert-Butyl-N-[(Z)-pyridin-2-ylmethylideneamino]carbamate kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Verschiedene Nukleophile, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Pyridinderivaten führen, während Reduktion Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird tert-Butyl-N-[(Z)-pyridin-2-ylmethylideneamino]carbamate als Schutzgruppe für Amine verwendet. Es wird auch bei der Synthese komplexer organischer Moleküle eingesetzt, einschließlich Pharmazeutika und Agrochemikalien .
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um Enzymmechanismen und Proteinwechselwirkungen zu untersuchen. Sie kann auch bei der Entwicklung von Enzyminhibitoren und anderen bioaktiven Molekülen verwendet werden .
Medizin: In der Medizin wird tert-Butyl-N-[(Z)-pyridin-2-ylmethylideneamino]carbamate auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Vorläufer für die Arzneimittelsynthese .
Industrie: In der Industrie wird diese Verbindung bei der Herstellung von Polymeren, Beschichtungen und anderen Materialien verwendet. Seine Stabilität und Reaktivität machen es zu einem wertvollen Zwischenprodukt in verschiedenen Herstellungsprozessen .
Wirkmechanismus
Der Wirkungsmechanismus von tert-Butyl-N-[(Z)-pyridin-2-ylmethylideneamino]carbamate beinhaltet seine Fähigkeit, als Schutzgruppe für Amine zu fungieren. Die Carbamategruppe kann unter sauren Bedingungen selektiv gespalten werden, was die kontrollierte Freisetzung des Amins ermöglicht. Diese Eigenschaft wird in der Peptidsynthese und anderen organischen Reaktionen ausgenutzt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
tert-Butylcarbamate: Wird als Schutzgruppe für Amine verwendet, ähnlich wie tert-Butyl-N-[(Z)-pyridin-2-ylmethylideneamino]carbamate.
N-Boc-Ethylendiamin: Eine weitere Carbamate-Verbindung, die in der organischen Synthese verwendet wird.
tert-Butyl-N-(2-Aminoethyl)carbamate: Ähnlich in Struktur und Funktion.
Einzigartigkeit: tert-Butyl-N-[(Z)-pyridin-2-ylmethylideneamino]carbamate ist aufgrund seiner spezifischen Struktur einzigartig, die einen Pyridinring enthält. Dieses Strukturmerkmal kann im Vergleich zu anderen Carbamate-Verbindungen eine unterschiedliche Reaktivität und Selektivität vermitteln .
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-8H,1-3H3,(H,14,15)/b13-8- |
InChI-Schlüssel |
GAPXJWZSCZWVIR-JYRVWZFOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=CC=N1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)








![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)

